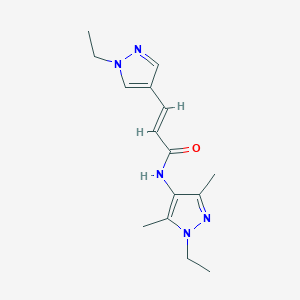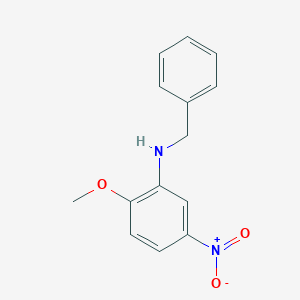
4-(2,5-dimethylbenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,5-dimethylbenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one, also known as DMTBO, is a heterocyclic compound that has gained attention in recent years due to its potential use in scientific research. DMTBO has unique properties that make it an attractive candidate for various applications, such as in the field of pharmacology and biochemistry.
Mecanismo De Acción
The mechanism of action of 4-(2,5-dimethylbenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one is not fully understood, but it is believed to act by inhibiting certain enzymes and pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. Additionally, 4-(2,5-dimethylbenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one has been shown to inhibit the growth of certain cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
4-(2,5-dimethylbenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one has been shown to have a number of biochemical and physiological effects. It has been found to exhibit antioxidant activity, which may help to protect cells from damage caused by free radicals. Additionally, 4-(2,5-dimethylbenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one has been shown to have an inhibitory effect on the production of prostaglandins, which are involved in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2,5-dimethylbenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one has several advantages for use in lab experiments. It is relatively easy to synthesize and can be produced in large quantities. Additionally, it has been shown to have a low toxicity profile, making it safe for use in cell culture and animal studies. However, there are some limitations to its use. 4-(2,5-dimethylbenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one is not water-soluble, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret results.
Direcciones Futuras
There are several future directions for research on 4-(2,5-dimethylbenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one. One potential application is in the development of new drugs for the treatment of cancer and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of 4-(2,5-dimethylbenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one and its potential therapeutic uses. Finally, there is a need for more research on the safety and toxicity of 4-(2,5-dimethylbenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one, particularly in animal studies.
In conclusion, 4-(2,5-dimethylbenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one is a promising compound with potential applications in scientific research. Its unique properties make it an attractive candidate for drug development and other applications in the field of pharmacology and biochemistry. Further research is needed to fully understand its mechanism of action and potential therapeutic uses.
Métodos De Síntesis
4-(2,5-dimethylbenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one can be synthesized through a multi-step process that involves the reaction of 2-thiophenecarboxaldehyde with 2,5-dimethyl-1,3-oxazole-4-carboxylic acid. The resulting product is then subjected to further reactions to obtain the final compound. This synthesis method has been optimized and can be scaled up for large-scale production.
Aplicaciones Científicas De Investigación
4-(2,5-dimethylbenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one has been shown to have potential applications in scientific research, particularly in the field of pharmacology. It has been found to exhibit antimicrobial, antitumor, and anti-inflammatory properties. Additionally, 4-(2,5-dimethylbenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one has been shown to have an inhibitory effect on certain enzymes, making it a potential candidate for drug development.
Propiedades
IUPAC Name |
(4Z)-4-[(2,5-dimethylphenyl)methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2S/c1-10-5-6-11(2)12(8-10)9-13-16(18)19-15(17-13)14-4-3-7-20-14/h3-9H,1-2H3/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIUXUZQAZOMIV-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C=C2C(=O)OC(=N2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)/C=C\2/C(=O)OC(=N2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{[(3-chlorophenyl)amino]carbonothioyl}propanamide](/img/structure/B5749400.png)

![ethyl 2-[(2-anilino-2-oxoethyl)thio]-4,6-dimethylnicotinate](/img/structure/B5749409.png)
![4-{[1-(4-methoxybenzoyl)-4-piperidinyl]carbonyl}morpholine](/img/structure/B5749414.png)
![4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2-thiol](/img/structure/B5749435.png)

![4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde 1,3-benzothiazol-2-ylhydrazone](/img/structure/B5749441.png)
![methyl 4-{[3-(2-chloro-6-fluorophenyl)acryloyl]amino}benzoate](/img/structure/B5749442.png)


